(1S,2R)-2-Aminocyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17404610
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H7NO2 |
---|---|
Molecular Weight | 101.10 g/mol |
IUPAC Name | (1S,2R)-2-aminocyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 |
Standard InChI Key | LHKAUBTWBDZARW-STHAYSLISA-N |
Isomeric SMILES | C1[C@@H]([C@@H]1N)C(=O)O |
Canonical SMILES | C1C(C1N)C(=O)O |
Introduction
Structural and Stereochemical Analysis
The molecular structure of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid (CAS 1932028-98-2) comprises a cyclopropane ring substituted with an amino group at the C2 position and a carboxylic acid group at the C1 position . The stereochemistry is defined by the (1S,2R) configuration, which imposes significant geometric constraints on the molecule. The SMILES notation for this compound is N[C@@H]1C[C@H]1C(=O)O
, reflecting the spatial arrangement of functional groups .
Key Structural Features:
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Cyclopropane Ring: The three-membered ring introduces angular strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions.
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Chiral Centers: The stereogenic centers at C1 and C2 dictate enantioselective interactions with biological targets .
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Functional Groups: The amino and carboxylic acid groups enable hydrogen bonding and ionic interactions, critical for binding to enzymes like carbonic anhydrases .
Synthetic Methodologies
Racemic Synthesis and Resolution
Early synthetic routes involved the preparation of racemic mixtures followed by enzymatic or chemical resolution. For example:
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Cyclopropanation: Reaction of allyl glycine derivatives with diazomethane in the presence of palladium catalysts generates the cyclopropane core .
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Resolution: Use of chiral resolving agents (e.g., tartaric acid) or immobilized lipases to separate enantiomers .
Asymmetric Synthesis
Modern approaches prioritize asymmetric catalysis to directly obtain the (1S,2R) enantiomer:
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Transition Metal Catalysis: Rhodium complexes with chiral ligands (e.g., DuPhos) achieve enantiomeric excess (ee) >90% in cyclopropanation reactions .
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Organocatalytic Methods: Proline-derived catalysts enable stereoselective [2+1] cycloadditions with alkenes .
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | ee (%) | Scalability | Reference |
---|---|---|---|---|
Racemic + Resolution | 45–60 | 98 | Moderate | |
Rhodium Catalysis | 70–85 | 92–95 | High | |
Organocatalysis | 50–65 | 88–90 | Low |
Physicochemical Properties
Molecular Characteristics
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pKa Values:
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Carboxylic acid: ~2.4 (estimated via computational modeling)
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Amino group: ~9.8 (similar to cyclopropylamine derivatives)
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Stability and Reactivity
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Thermal Stability: Decomposes at temperatures >200°C without melting .
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Ring-Opening Reactions: Susceptible to nucleophilic attack at the cyclopropane ring, particularly under acidic or basic conditions.
Biological Activity and Mechanisms
Enzyme Inhibition
(1S,2R)-2-Aminocyclopropane-1-carboxylic acid exhibits inhibitory activity against metalloenzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE):
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Carbonic Anhydrase I/II: Binds to the zinc-active site via the carboxylate group, with inhibition constants (Ki) in the nanomolar range .
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Acetylcholinesterase: Disrupts catalytic triads through competitive inhibition, potentially aiding in neurodegenerative disease research .
Pharmacophoric Applications
The compound’s rigid structure makes it a valuable scaffold in drug design:
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Protease Inhibitors: Analogous to vinyl-ACCA, it serves as a core structure in hepatitis C virus (HCV) NS3/4A protease inhibitors .
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Anticancer Agents: Modulates enzyme activity in tumor microenvironments by altering pH regulation .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Incorporation into peptidomimetics enhances metabolic stability and target selectivity .
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Prodrug Design: The carboxylic acid group facilitates conjugation with promoieties for improved bioavailability .
Agricultural Chemistry
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Ethylene Biosynthesis Regulation: Acts as a structural mimic of 1-aminocyclopropane-1-carboxylic acid (ACC), interfering with ethylene production in plants .
Challenges and Future Directions
Synthesis Scalability
While asymmetric methods offer high enantioselectivity, scalability remains limited by catalyst cost and reaction conditions . Advances in flow chemistry and immobilized catalysts may address these issues.
Biological Target Identification
Further proteomic studies are needed to map interactions with non-CA enzymes, expanding therapeutic potential.
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